Citreamicin eta

Vue d'ensemble

Description

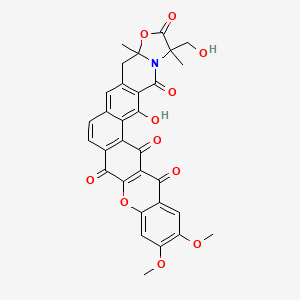

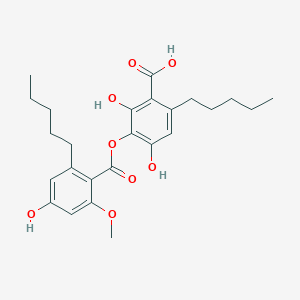

Citreamicin eta is a type of xanthone, a class of polyketides, which are secondary metabolites with a range of biological and pharmacological activities . It is produced by Streptomyces species and has been found to exhibit significant antifungal activities against plant pathogenic fungi . The molecular formula of Citreamicin eta is C31H23NO11 .

Synthesis Analysis

The synthesis of Citreamicin eta involves a 48 kb citreamicin (cit) gene cluster with 51 open reading frames encoding type II polyketide synthases and unique polyketide tailoring enzymes . This cluster was proposed based on genome analysis and chemical structure derivation .Molecular Structure Analysis

The molecular structure of Citreamicin eta is complex. It is a polycyclic xanthone antibiotic, and its structure was determined through a similarity-based approach to elucidate the pathway for the citreamicins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Citreamicin eta are complex and involve a series of enzymatic processes. The core PKS synthase gene is responsible for producing the backbone of the compound, and various additional genes are involved in modifications .Applications De Recherche Scientifique

Synthesis and Chemical Structure

- Synthesis of Citreamicin eta : The citreamicins, including Citreamicin eta, represent a novel class of polycyclic xanthone natural products. A notable achievement in this area is the concise synthesis of the pentacyclic core of Citreamicin eta. This synthesis is significant as it demonstrates an efficient approach to creating complex structures like 1,4-dioxygenated xanthones, which are integral to the citreamicins (Blumberg & Martin, 2017).

Antitumor Properties

- Caspase-3-Dependent Apoptosis in Citreamicin-Induced Cells : Research on different citreamicins, such as citreamicin ε, highlights their potential as antitumor agents. These compounds have been shown to induce caspase-3-dependent apoptosis in cancer cells, like HeLa cells. The involvement of reactive oxygen species (ROS) generation in this process has also been noted, providing insight into their mechanism of action against tumors (Liu et al., 2013).

- Comparative Proteomic Analysis of Citreamicin's Impact on Cells : A study on the cytotoxic effects of different diastereomers of Citreamicin ε revealed insights into their mechanisms of action. Using proteomic analysis, researchers discovered that these compounds can activate different molecular pathways in cells, such as the nuclear transcription factor κB (NF-κB) pathway. This differential activation suggests varying modes of action for these compounds in their antitumor properties (Liu et al., 2020).

Antibacterial Activity

- Antibacterial Properties of Citreamicin Compounds : Citreamicin θ, another member of the citreamicin family, has shown notable antibacterial activity. Isolated from marine-derived Streptomyces species, these compounds exhibit effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This discovery underscores the potential of citreamicins, including Citreamicin eta, in antibacterial applications (Liu et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

3-hydroxy-7-(hydroxymethyl)-23,24-dimethoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,8,18,27,29-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO11/c1-30(11-33)29(39)43-31(2)10-13-7-12-5-6-14-21(19(12)25(36)20(13)28(38)32(30)31)26(37)22-23(34)15-8-17(40-3)18(41-4)9-16(15)42-27(22)24(14)35/h5-9,33,36H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQXZFAGJRSXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1C(C(=O)O2)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926261 | |

| Record name | 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Citreamicin eta | |

CAS RN |

128969-88-0 | |

| Record name | Citreamicin eta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128969880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

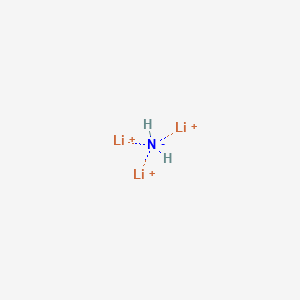

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

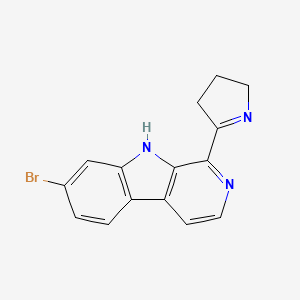

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S,5aS,11bS,11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate](/img/structure/B1218240.png)

![5,6-dimethyl-N-(3-pyridinylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1218249.png)